6-{[(2-Furylmethyl)amino]carbonyl}-3-cyclohexene-1-carboxylic acid
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Overview
Description
Preparation Methods
The reaction conditions typically include the use of organic solvents, catalysts, and controlled temperatures to ensure the desired product is obtained . Industrial production methods may involve large-scale synthesis using automated reactors and purification processes to achieve high purity and yield .
Chemical Reactions Analysis
6-{[(2-Furylmethyl)amino]carbonyl}-3-cyclohexene-1-carboxylic acid undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of alcohols or amines.
Scientific Research Applications
6-{[(2-Furylmethyl)amino]carbonyl}-3-cyclohexene-1-carboxylic acid has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules and in studying reaction mechanisms.
Biology: The compound is utilized in proteomics research to study protein interactions and functions.
Industry: The compound is used in the production of various chemical products and materials.
Mechanism of Action
The mechanism of action of 6-{[(2-Furylmethyl)amino]carbonyl}-3-cyclohexene-1-carboxylic acid involves its interaction with specific molecular targets and pathways. The compound may bind to proteins or enzymes, altering their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use .
Comparison with Similar Compounds
6-{[(2-Furylmethyl)amino]carbonyl}-3-cyclohexene-1-carboxylic acid can be compared with other similar compounds, such as:
6-{[(2-Furylmethyl)amino]carbonyl}-3-cyclohexene-1-carboxamide: This compound has a similar structure but with an amide group instead of a carboxylic acid group.
6-{[(2-Furylmethyl)amino]carbonyl}-3-cyclohexene-1-methanol: This compound features a hydroxyl group instead of a carboxylic acid group.
6-{[(2-Furylmethyl)amino]carbonyl}-3-cyclohexene-1-carboxaldehyde: This compound has an aldehyde group in place of the carboxylic acid group.
These similar compounds highlight the versatility and potential modifications that can be made to the core structure of this compound, allowing for a wide range of applications and studies .
Properties
IUPAC Name |
6-(furan-2-ylmethylcarbamoyl)cyclohex-3-ene-1-carboxylic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H15NO4/c15-12(14-8-9-4-3-7-18-9)10-5-1-2-6-11(10)13(16)17/h1-4,7,10-11H,5-6,8H2,(H,14,15)(H,16,17) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CKLUNBZKIOXZED-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C=CCC(C1C(=O)NCC2=CC=CO2)C(=O)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H15NO4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
249.26 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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